An In-depth Technical Guide to N-(aminoiminomethyl)-N,N-dimethyl-urea: Structure, Synthesis, and Biological Relevance
An In-depth Technical Guide to N-(aminoiminomethyl)-N,N-dimethyl-urea: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(aminoiminomethyl)-N,N-dimethyl-urea, a molecule of significant interest in pharmaceutical sciences, primarily as a known impurity of the widely prescribed antidiabetic drug, Metformin. This document delves into its chemical architecture, plausible synthetic routes, analytical methodologies for its detection and quantification, and its nascently understood biological activities.
Chemical Identity and Physicochemical Properties
N-(aminoiminomethyl)-N,N-dimethyl-urea, also known as N-(N,N-Dimethylcarbamoyl)guanidine, is a guanidine derivative with the chemical formula C₄H₁₀N₄O. Its structure features a central urea moiety linked to a guanidinium group, with two methyl groups on one of the urea nitrogens.
Below is a table summarizing its key identifiers and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | N-(aminoiminomethyl)-N,N-dimethyl-urea | - |
| Synonyms | N-(N,N-Dimethylcarbamoyl)guanidine, 3-(Carbamimidoyl)-1,1-dimethylurea, 1-carbamimidoyl-3,3-dimethylurea | |
| CAS Number | 118632-64-7 | |
| Molecular Formula | C₄H₁₀N₄O | |
| Molecular Weight | 130.15 g/mol | |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Formation
While a specific, detailed synthesis protocol for N-(aminoiminomethyl)-N,N-dimethyl-urea is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established principles of guanidine synthesis. One common method involves the reaction of a urea or thiourea derivative with an amine.
A potential synthetic pathway could involve the reaction of N,N-dimethylurea with a guanidinylating agent. Alternatively, it could be formed as a byproduct during the synthesis of Metformin, which involves the reaction of dicyandiamide with dimethylamine.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of N-(aminoiminomethyl)-N,N-dimethyl-urea.
Analytical Characterization
As a known impurity of Metformin, the development of robust analytical methods for the detection and quantification of N-(aminoiminomethyl)-N,N-dimethyl-urea is critical for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for this purpose.[1][2]
Experimental Protocol: HPLC-UV Method for Quantification
This protocol is adapted from established methods for the analysis of Metformin and its impurities.[1][3]
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
2. Mobile Phase and Chromatographic Conditions:
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Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to the desired range) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point could be a 65:35 (v/v) ratio of acetonitrile to phosphate buffer.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: UV detection is commonly performed at around 233 nm for Metformin and related compounds.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of N-(aminoiminomethyl)-N,N-dimethyl-urea reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
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Sample Solution: Accurately weigh and dissolve the Metformin drug substance or product in the mobile phase to a known concentration.
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to N-(aminoiminomethyl)-N,N-dimethyl-urea based on its retention time relative to the standard.
-
Quantify the amount of the impurity in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram:
Caption: Workflow for HPLC analysis of N-(aminoiminomethyl)-N,N-dimethyl-urea.
Biological Activity and Mechanism of Action
The biological activity of N-(aminoiminomethyl)-N,N-dimethyl-urea is not extensively studied. However, it has been identified as a weakly basic thrombin inhibitor.[4] Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.
The guanidinium group is a common feature in many biologically active compounds and is known to interact with negatively charged residues in enzyme active sites. It is plausible that the guanidinium moiety of N-(aminoiminomethyl)-N,N-dimethyl-urea interacts with the active site of thrombin, leading to its inhibition.
Proposed Mechanism of Thrombin Inhibition:
Caption: Proposed mechanism of thrombin inhibition.
Experimental Protocol: Thrombin Inhibition Assay (Chromogenic Substrate Method)
This protocol outlines a general method to determine the inhibitory activity of N-(aminoiminomethyl)-N,N-dimethyl-urea against thrombin.
1. Materials and Reagents:
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Human α-thrombin.
-
Chromogenic thrombin substrate (e.g., S-2238).
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a non-ionic surfactant).
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N-(aminoiminomethyl)-N,N-dimethyl-urea stock solution in a suitable solvent (e.g., water or DMSO).
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96-well microplate reader.
2. Assay Procedure:
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Prepare a series of dilutions of the test compound (N-(aminoiminomethyl)-N,N-dimethyl-urea) in the assay buffer.
-
In a 96-well plate, add a fixed amount of human α-thrombin to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength for the specific substrate (e.g., 405 nm for the p-nitroaniline released from S-2238).
-
The rate of the reaction is proportional to the thrombin activity.
3. Data Analysis:
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
At present, there is no publicly available quantitative data, such as IC₅₀ values, for the thrombin inhibitory activity of N-(aminoiminomethyl)-N,N-dimethyl-urea. Further research is required to fully characterize its potency and selectivity as a thrombin inhibitor.
Significance in Drug Development
The primary relevance of N-(aminoiminomethyl)-N,N-dimethyl-urea in drug development is its status as a process-related impurity in Metformin manufacturing. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, understanding the formation, detection, and potential biological activity of this compound is crucial for:
-
Process Optimization: Developing synthetic routes for Metformin that minimize the formation of this impurity.
-
Quality Control: Implementing validated analytical methods for its routine monitoring in batch release testing.
-
Safety Assessment: Evaluating any potential toxicological or pharmacological effects, even if weak, to ensure patient safety.
While its thrombin inhibitory activity is reported as weak, the presence of any biologically active impurity warrants careful consideration and control.
Conclusion
N-(aminoiminomethyl)-N,N-dimethyl-urea is a molecule of interest primarily due to its association with Metformin. This guide has provided a framework for understanding its chemical nature, potential synthesis, analytical detection, and preliminary biological activity. For researchers and professionals in drug development, a thorough understanding of such impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Further investigation into its pharmacology and toxicology is warranted to complete its profile.
References
- Arayne, M. S., Sultana, N., & Zuberi, M. H. (2006). Development and validation of RP-HPLC method for the analysis of metformin. Pakistan journal of pharmaceutical sciences, 19(3), 231–235.
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HEMOCLOT™ Thrombin Inhibitors - CoaChrom. (n.d.). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 118632-64-7 | Product Name : N-(Aminoiminomethyl)-n,n-dimethylurea. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of carbamoyl guanidine. Retrieved from [Link]
- Rao, D. D., & Inamadugu, J. K. (2011). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian journal of pharmaceutical sciences, 73(3), 339–342.
- Revue Roumaine de Chimie. (2012). SPECIFICITY OF AN ANALYTICAL HPLC ASSAY METHOD OF METFORMIN HYDROCHLORIDE. 57(7-8), 701-707.
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Waters. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Retrieved from [Link]
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Veeprho. (n.d.). N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. Retrieved from [Link]
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Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2017). Retrieved from https://www.mdpi.com/1422-8599/2017/3/M949/pdf
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Methods for the monitoring of direct thrombin inhibitors - PubMed. (2001). Retrieved from [Link]
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A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC) - Waters. (n.d.). Retrieved from [Link]
-
Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed. (2011). Retrieved from [Link]
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. (2016). Retrieved from [Link]
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Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Kyushu University Library. (1974). Retrieved from [Link]
